1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(4-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a bromophenyl group attached to a triazole ring, making it a valuable molecule in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
The compound is a derivative of 1,2,4-triazole, a class of compounds known for their diverse pharmacological effects
Mode of Action
The mode of action would depend on the specific biological target of the compound. Generally, triazole derivatives can interact with biological targets through hydrogen bonding and other intermolecular forces .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Many triazole derivatives are known to interfere with the function of various enzymes, potentially affecting multiple biochemical pathways .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific biological targets. Some triazole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities .
Biochemical Analysis
Biochemical Properties
1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The compound’s interaction with proteins often involves binding to specific active sites, leading to inhibition or modulation of their function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . Additionally, it affects cell proliferation and differentiation, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit the activity of enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors influencing its long-term effects. It has been observed that the compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure can lead to degradation, affecting its efficacy and cellular impact.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining optimal therapeutic doses for safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound undergoes biotransformation, leading to the formation of metabolites that can further interact with biological targets . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, influencing its accumulation and activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its function. The compound can be directed to particular organelles, such as mitochondria or the nucleus, through targeting signals or post-translational modifications . This localization is crucial for its activity, as it determines the compound’s interaction with subcellular targets and subsequent biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl chloride with 1H-1,2,4-triazole-3-amine in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the triazole ring or the bromophenyl group.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in solvents like DMF or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Reactions: Products include azides, thiols, and other substituted derivatives.
Oxidation and Reduction: Products vary based on the specific reaction but can include oxidized or reduced forms of the original compound.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Comparison with Similar Compounds
- 1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine
- 1-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
- 1-[(4-Methylphenyl)methyl]-1H-1,2,4-triazol-3-amine
Uniqueness: 1-[(4-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s properties compared to its analogs.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4/c10-8-3-1-7(2-4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKBLVJNRQHKQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019150-05-0 |
Source
|
Record name | 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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